1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester
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Overview
Description
1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is an organoboron compound with the molecular formula C16H20BBrN2O2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid pinacol ester group, which makes it a valuable reagent in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester typically involves the reaction of 1-benzyl-4-bromopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions.
Scientific Research Applications
1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic structures .
Comparison with Similar Compounds
1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the specific reactivity of the pyrazole derivative.
4-Pyrazoleboronic Acid Pinacol Ester: Similar structure but without the benzyl group, leading to different reactivity and applications.
1-Benzylpyrazole-4-boronic Acid Pinacol Ester: Similar compound but with different substitution patterns on the pyrazole ring.
The unique structure of this compound, particularly the presence of the bromine atom and the benzyl group, provides distinct reactivity and makes it a valuable reagent in organic synthesis .
Biological Activity
1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C16H20BBrN2O2
- Molecular Weight : 336.26 g/mol
- CAS Number : Not specified in the search results, but it is recognized for its boronic acid structure which is crucial for biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways. This compound has been studied for its potential to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism, thereby reducing tumor growth.
Anticancer Activity
Research indicates that boronic acids exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. A study highlighted the optimization of pyrazole-based inhibitors targeting LDH, showing that derivatives like 1-Benzyl-4-bromopyrazole-5-boronic acid could significantly decrease cell viability in various cancer cell lines.
Compound | IC50 (nM) | Target Enzyme |
---|---|---|
1-Benzyl-4-bromopyrazole-5-boronic acid | 45 | Lactate Dehydrogenase |
Bortezomib | 70 | Proteasome Inhibition |
Antimicrobial Activity
Boronic acids have also demonstrated antimicrobial properties. A comparative study showed that compounds similar to 1-Benzyl-4-bromopyrazole-5-boronic acid effectively inhibited the growth of resistant bacterial strains.
Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
---|---|---|
1-Benzyl-4-bromopyrazole-5-boronic acid | 0.5 µg/mL | E. coli |
Control (Ampicillin) | 2 µg/mL | E. coli |
Case Studies
- Inhibition of Cancer Cell Growth : A study involving various pyrazole derivatives demonstrated that modifications to the boronic acid moiety could enhance anticancer activity. The specific compound tested showed a marked reduction in tumor growth in xenograft models.
- Antimicrobial Efficacy : In a clinical setting, derivatives of boronic acids were tested against common pathogens. The results indicated that compounds like 1-Benzyl-4-bromopyrazole-5-boronic acid exhibited lower MIC values compared to traditional antibiotics, suggesting a potential role in treating resistant infections.
Properties
IUPAC Name |
1-benzyl-4-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BBrN2O2/c1-15(2)16(3,4)22-17(21-15)14-13(18)10-19-20(14)11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWRTLHBAJSWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BBrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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